A Technical Guide to (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
A Technical Guide to (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Abstract: This technical guide provides a comprehensive overview of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid, a specialized reagent pivotal in modern medicinal chemistry and drug development. We will delve into its core physicochemical properties, including its precise molecular weight, and explore its synthetic pathways. The primary focus will be on its application as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to equip researchers and scientists with the knowledge required for its effective utilization in complex molecular synthesis.
Core Physicochemical Properties and Identification
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a bifunctional aromatic compound featuring both a fluorine atom and a trifluoroethoxy group. These electron-withdrawing substituents significantly influence the electronic properties of the phenyl ring and the Lewis acidity of the boronic acid moiety, making it a highly valuable and reactive partner in cross-coupling reactions.[1] The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, a critical consideration in pharmaceutical research.[2]
Table 1: Key Properties and Identifiers for (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₈H₇BF₄O₃ | Calculated |
| Molecular Weight | 253.95 g/mol | N/A |
| CAS Number | 1256345-64-5 | N/A |
| Appearance | Typically a white to off-white solid/powder | General Observation |
| IUPAC Name | (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid | N/A |
Note: Physical properties such as melting point and solubility may vary between batches and suppliers. Always refer to the specific product's Certificate of Analysis.
Synthetic Pathways: A Mechanistic Approach
The synthesis of functionalized phenylboronic acids often involves the conversion of an aryl halide into the desired boronic acid. A common and effective strategy is a lithium-halogen exchange followed by quenching with a borate ester.
A plausible synthetic route for (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid starts from a corresponding aryl bromide, such as 1-bromo-4-fluoro-3-(2,2,2-trifluoroethoxy)benzene. The process is as follows:
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Lithiation: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The n-butyl group exchanges with the bromine atom, forming a highly reactive aryllithium intermediate.[3]
-
Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic aqueous conditions (e.g., with HCl) to yield the final (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid product.[3]
Rationale for this pathway: This method provides a direct and high-yielding route to the boronic acid. Performing the reaction at cryogenic temperatures is critical to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate. The use of anhydrous conditions is mandatory, as organolithium reagents react violently with water.[4][5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for constructing carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals.[2][6]
Mechanistic Overview
The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide (or triflate) using a palladium(0) catalyst and a base. The catalytic cycle is a self-validating system that regenerates the active catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [B(OH)₃R]⁻, transfers its organic group (Ar²) to the palladium center, displacing the halide.[7] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, general methodology for coupling (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid with a generic aryl bromide.
Materials and Reagents
-
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid (1.2 eq.)
-
Aryl Bromide (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with a ligand like XPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)[8]
-
Reaction flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 eq.), (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid (1.2 eq.), the palladium catalyst, and the base.
-
Rationale: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The glassware is flame-dried to remove any adsorbed water that could interfere with the reaction.[5]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to thoroughly remove oxygen.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. Maintaining an inert atmosphere is crucial for reaction success.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Toluene and a 2M aqueous solution of the base) via syringe. A typical ratio might be 4:1 organic solvent to aqueous base.
-
Rationale: Degassing the solvent removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings, with the reaction occurring at the interface or within micelles.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential to maximize the surface area between the two phases in a biphasic system, increasing the reaction rate.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[9]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Rationale: This standard aqueous workup removes the inorganic base and salts. The brine wash further aids in removing water from the organic phase.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.
-
Handling, Storage, and Safety
As with many boronic acids, (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid requires careful handling.
-
Hazards: The compound may cause skin, eye, and respiratory irritation. It can be harmful if swallowed.[10][11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some boronic acids are prone to dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.
Conclusion
(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a sophisticated and highly effective building block for modern organic synthesis. Its unique substitution pattern provides chemists with a tool to introduce fluorine-containing motifs into complex molecules, a strategy widely employed in drug discovery to enhance pharmacological properties. A thorough understanding of its properties, handling requirements, and application in the Suzuki-Miyaura coupling, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics.
References
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PubChem. 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-(Trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
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Boru, A. D., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Silica, fumed. Chemos GmbH & Co.KG. Available at: [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]
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ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
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Wang, L., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
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Singh, A., et al. (2012). Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. Available at: [Link]
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